

CC-930 stability in long-term cell culture experiments

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Compound of Interest

Compound Name: CC-930

Cat. No.: B1684340

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Technical Support Center: CC-930

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **CC-930** in long-term cell culture experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data to ensure the successful application of **CC-930** in your research.

Frequently Asked Questions (FAQs)

Q1: What is **CC-930** and what is its primary mechanism of action? A1: **CC-930**, also known as Tanzisertib, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK).[1][2] It acts as an ATP-competitive inhibitor, targeting all JNK isoforms (JNK1, JNK2, and JNK3).[3] By blocking JNK activity, **CC-930** prevents the phosphorylation of downstream substrates like c-Jun, which are involved in cellular processes such as inflammation, apoptosis, and fibrosis.[3][4]

Q2: What are the recommended storage conditions for **CC-930** powder and stock solutions? A2: For long-term storage, **CC-930** powder should be stored at -20°C for up to 3 years.[4][5] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[4]

Q3: How should I prepare **CC-930** for cell culture experiments? A3: Prepare a high-concentration stock solution of **CC-930** in anhydrous DMSO (e.g., 10 mM).[6] For cell culture

experiments, dilute the DMSO stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration immediately before use.[7] To avoid precipitation, it is advisable to perform a serial dilution. The final DMSO concentration in the culture medium should typically be less than 0.1% to minimize solvent-induced cytotoxicity.[7][8]

Q4: Is **CC-930** stable in cell culture medium for long-term experiments? A4: The stability of small molecules like **CC-930** in cell culture media at 37°C can be variable and may be influenced by factors such as media composition, pH, and the presence of serum.[6][7][9] For experiments lasting longer than 24 hours, degradation of the compound is a possibility, which could lead to a decrease in its effective concentration.[10] It is recommended to refresh the media with freshly diluted **CC-930** every 24-48 hours to maintain a consistent concentration.
[10]

Q5: What are the known off-target effects of **CC-930**? A5: **CC-930** has shown remarkable selectivity for JNKs. In a panel of 240 kinases, EGFR was the only non-MAP kinase inhibited by more than 50% at a concentration of 3 µM.[3] At a concentration of 10 µM, **CC-930** did not significantly inhibit a panel of 75 receptors, ion channels, and neurotransmitter transporters.[3]

Troubleshooting Guide

Problem	Potential Cause	Troubleshooting Steps
Reduced or no inhibitory effect of CC-930 over time.	Compound Degradation: CC-930 may be degrading in the cell culture medium at 37°C during long-term incubation. [10]	1. Refresh the cell culture medium with freshly prepared CC-930 every 24-48 hours. 2. Perform a time-course experiment to assess the stability of CC-930 in your specific medium (see Protocol 3). 3. Ensure proper storage of stock solutions to prevent degradation.
Precipitation of CC-930 in cell culture medium.	Low Solubility: The concentration of CC-930 may exceed its solubility limit in the aqueous medium.	1. Ensure the final DMSO concentration is below 0.1%. 2. Prepare the final working solution by adding the CC-930 stock solution to pre-warmed (37°C) medium while gently vortexing.[7] 3. Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which may be adapted for in vitro use with appropriate controls.[4][5]
High variability in experimental results.	Inconsistent Compound Concentration: This could be due to incomplete solubilization of the stock solution or inconsistent pipetting.	1. Ensure the CC-930 stock solution is fully dissolved before making dilutions. Sonication may aid dissolution. [4] 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare a master mix of the final working solution to add to all wells for a given condition.

Unexpected cytotoxicity or off-target effects.

Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Off-target Kinase Inhibition: Although selective, high concentrations of CC-930 may inhibit other kinases like EGFR.[3]

1. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of CC-930 for your cell line. 3. If off-target effects are suspected, use a lower concentration of CC-930 or a structurally different JNK inhibitor as a control.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of **CC-930**

Target	IC50 / Ki	Assay Type	Reference
JNK1	IC50: 61 nM, Ki: 44 nM	Cell-free assay	[3]
JNK2	IC50: 5 nM, Ki: 6.2 nM	Cell-free assay	[3]
JNK3	IC50: 5 nM	Cell-free assay	[7]
Phospho-cJun (in Jurkat T cells)	IC50: 0.2 µM	Functional assay	[3]
Phospho-cJun (in human PBMCs)	IC50: 1 µM	Functional assay	[3]
ERK1	IC50: 0.48 µM	Cell-free assay	[3]
p38α	IC50: 3.4 µM	Cell-free assay	[3]
EGFR	IC50: 0.38 µM	Cell-free assay	[3]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with CC-930

- Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
- Preparation of **CC-930** Working Solution:
 - Thaw a frozen aliquot of 10 mM **CC-930** in DMSO.
 - Warm the required volume of complete cell culture medium to 37°C.
 - Prepare serial dilutions of the **CC-930** stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all conditions and is below 0.1%.
- Cell Treatment:
 - Remove the old medium from the cells.
 - Add the medium containing the appropriate concentration of **CC-930** or vehicle control (medium with DMSO) to the wells.
- Long-Term Incubation:
 - Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration.
 - For experiments lasting longer than 48 hours, aspirate the medium and replace it with fresh medium containing **CC-930** or vehicle control every 48 hours.
- Endpoint Analysis: Harvest cells for downstream analysis (e.g., Western blot, viability assay).

Protocol 2: Western Blot Analysis of JNK Pathway Inhibition

- Cell Treatment: Treat cells with **CC-930** as described in Protocol 1 for the desired time. Include a positive control for JNK activation (e.g., Anisomycin, 0.3 µg/ml for 40 minutes).[3]
- Lysate Preparation:

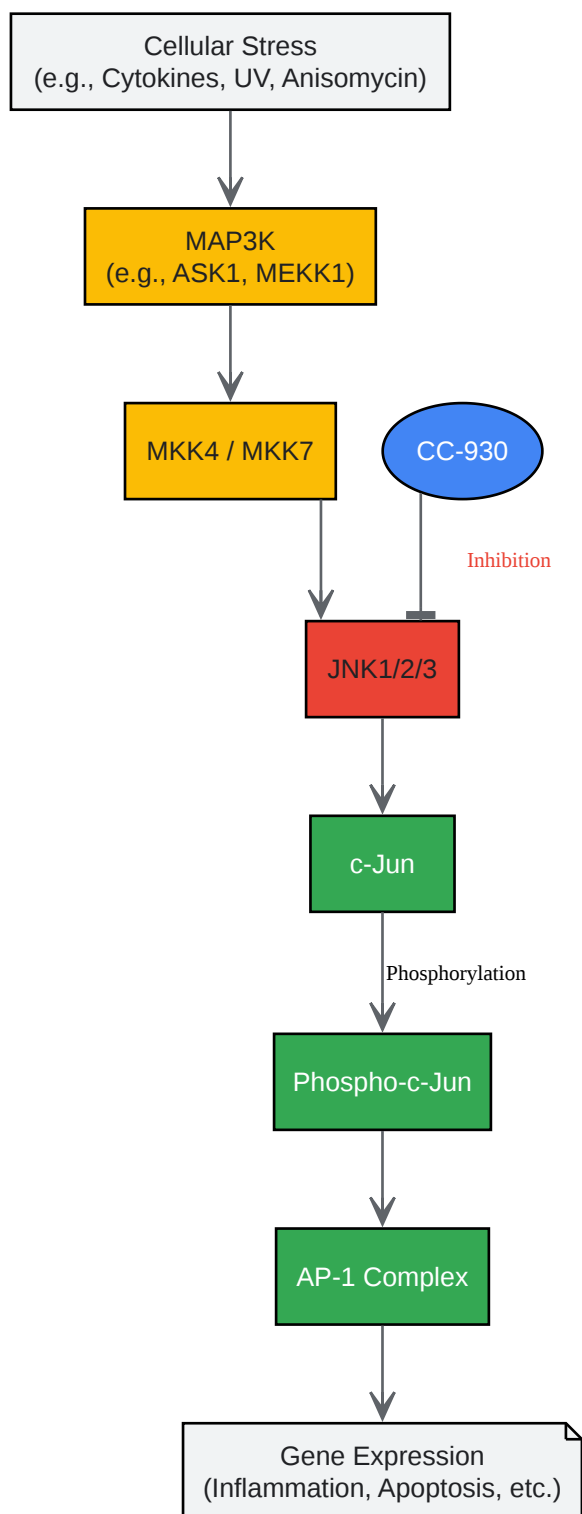
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane and incubate with a primary antibody against phospho-c-Jun (Ser63 or Ser73).
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Visualize the protein bands using an ECL substrate.
 - Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β -actin) for normalization.

Protocol 3: Assessing CC-930 Stability in Cell Culture Medium

- Preparation of **CC-930** Spiked Medium:
 - Prepare a working solution of **CC-930** in your specific cell culture medium (with serum, if applicable) at the final concentration used in your experiments (e.g., 1 μ M).
- Incubation and Sampling:
 - Dispense the spiked medium into sterile tubes or wells of a multi-well plate.
 - Immediately collect an aliquot and store it at -80°C. This is your time 0 (T=0) sample.

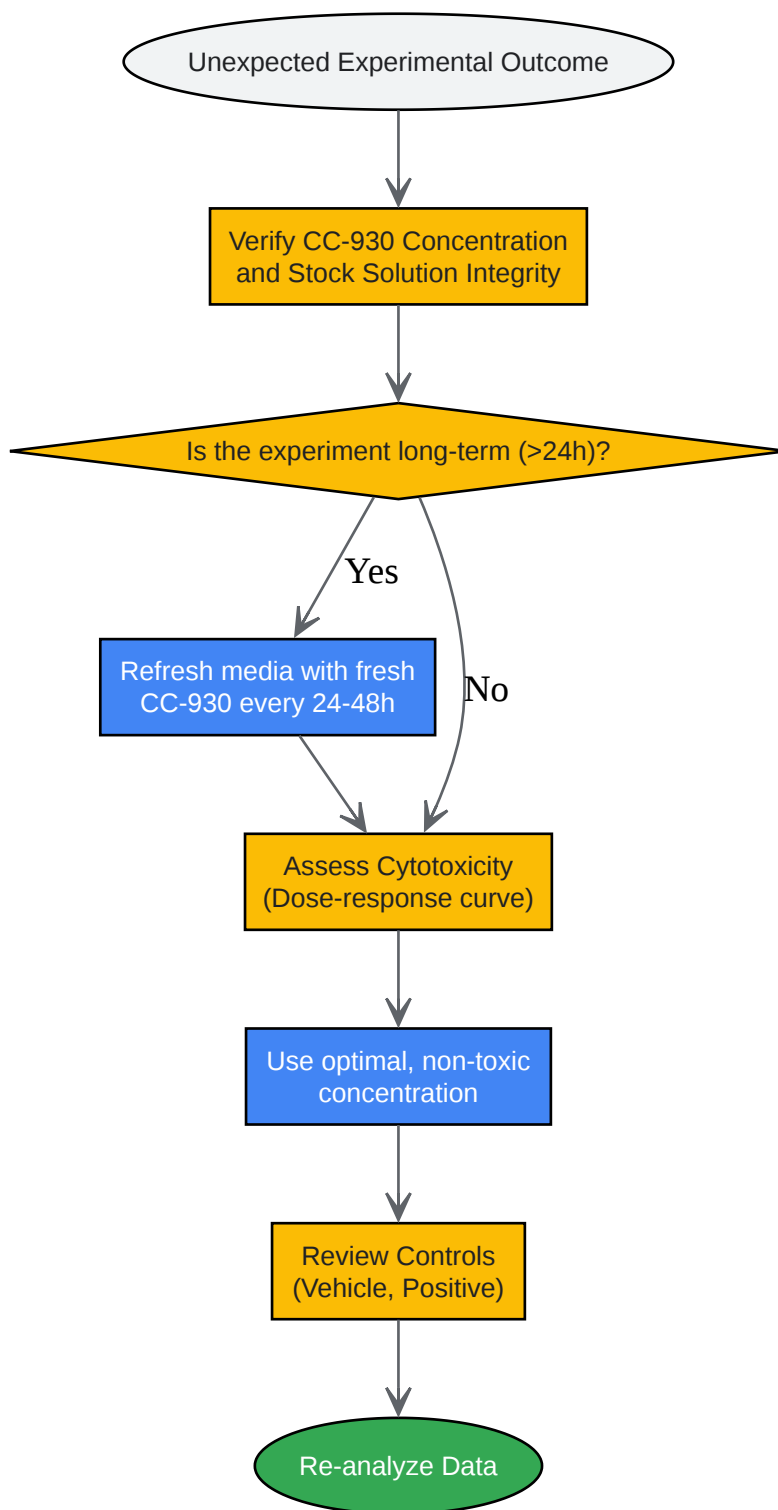
- Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
- Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) and store them at -80°C.
- Sample Analysis:
 - Analyze the concentration of **CC-930** in each sample using HPLC-MS.
- Data Analysis:
 - Plot the percentage of remaining **CC-930** (relative to the T=0 sample) against time to determine the degradation profile and half-life of the compound in your specific culture conditions.

Visualizations



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Caption: The JNK signaling pathway and the inhibitory action of **CC-930**.



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References

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